2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

Beta-diketone Thiophene Steric effects

Researchers requiring precise steric and electronic tuning in β-diketone intermediates face limited options among generic analogs. This 2-methyl, thiophene-substituted derivative addresses that gap: • 2-Methyl branch provides steric protection of the enol site, modulating metal-binding kinetics for MOF pore engineering. • Thiophene sulfur enhances electron density and non-covalent interactions, enabling regioselective heterocycle condensations unattainable with phenyl or furan analogs. • Class-level data confirm superior antibacterial stability over furan-substituted and natural curcuminoid benchmarks. Supply chain: multi-gram quantities available from stock with rapid global dispatch.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B13078257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(thiophen-2-YL)butane-1,3-dione
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC(C(=O)C)C(=O)C1=CC=CS1
InChIInChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3
InChIKeyIJAYHSXQTPTMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(thiophen-2-YL)butane-1,3-dione: A Thiophene-Functionalized Beta-Diketone Scaffold for Coordination Chemistry and Medicinal Synthesis


2-Methyl-1-(thiophen-2-yl)butane-1,3-dione (C9H10O2S; molecular weight 182.24 g/mol) [1] is a beta-diketone derivative featuring a thiophene ring at the 1-position and a methyl group at the 2-position of the butane-1,3-dione backbone. The compound exhibits keto-enol tautomerism characteristic of beta-diketones [2], with the thiophene moiety conferring aromatic stability and electron density to the conjugated system [1]. This structural arrangement positions the compound as a versatile intermediate in organic synthesis and as a ligand precursor for metal coordination complexes [2].

Thiophene-functionalized β-diketone scaffold for metal coordination chemistry
2‑methyl substitution provides steric tuning of enol‑keto equilibrium
Keto‑enol tautomerism supports ligand design and heterocycle synthesis

Why 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione Cannot Be Replaced by Simpler Beta-Diketone Analogs


Generic substitution of 2-methyl-1-(thiophen-2-yl)butane-1,3-dione with non-thiophene beta-diketones or simpler thiophene analogs fails because the combined influence of the thiophene heterocycle and the 2-methyl substitution dictates both tautomeric equilibrium and metal-binding geometry. The thiophene sulfur atom participates in non-covalent interactions and alters the electron density of the chelating enol moiety [1], while the 2-methyl group introduces steric constraints that modulate the enol-keto ratio and complexation kinetics [2]. In contrast to unsubstituted 1-(thiophen-2-yl)butane-1,3-dione (CAS 3051-27-2), the 2-methyl branch in the target compound enhances steric protection of the reactive enol site, thereby influencing reaction selectivity in heterocycle synthesis . Furthermore, thiophene-substituted beta-diketones as a class demonstrate superior antibacterial activity and stability relative to furan-substituted or phenyl-substituted analogs [3], underscoring that the heteroatom identity directly impacts biological performance and cannot be assumed interchangeable.

Property
This compound
Simpler analog
Tautomer control
Thiophene sulfur modulates enol population and interconversion barrier
Acetylacetone-type equilibrium governed only by alkyl substitution
Steric profile
2‑methyl group introduces steric bulk that may alter chelation kinetics
Unsubstituted 1-(thiophen-2-yl)butane-1,3-dione lacks this steric constraint
Heteroatom effect
Sulfur in thiophene may affect non‑covalent interactions and reactivity
Furan or phenyl analogs may not replicate electronic or stability profile

Quantitative Differentiation Evidence for 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione Versus Closest Analogs


Molecular Weight and Steric Bulk Advantage Over Unsubstituted Thiophene Beta-Diketone

The target compound 2-methyl-1-(thiophen-2-yl)butane-1,3-dione possesses a molecular weight of 182.24 g/mol [1], which is 14.03 g/mol (8.3%) higher than its direct structural analog 1-(thiophen-2-yl)butane-1,3-dione (MW 168.21 g/mol) . This difference arises solely from the presence of a methyl group at the 2-position, introducing additional steric bulk that influences the enolization equilibrium and the geometry of metal chelates.

Mol. weight & steric bulk
Reported
182.24 vs 168.21 g/mol
+14.03 g/mol (8.3%)
Confirms 2‑methyl group for steric differentiation
Standard mol. weight calculation
Beta-diketone Thiophene Steric effects

Crystal Structure Packing and Intermolecular Interactions Compared to Fluorinated Analog

The non-fluorinated 2-methyl-1-(thiophen-2-yl)butane-1,3-dione crystallizes in the monoclinic system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. In contrast, the copper(II) complex of the fluorinated analog 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione exhibits a perfect regular square-planar geometry [2]. The lack of strong electron-withdrawing fluorine atoms in the target compound results in different crystal packing driven primarily by van der Waals forces, with a nearest intermolecular distance of 3.647 Å [3].

Crystal packing vs. F‑analog
Reported
Monoclinic P2₁/c; a=11.465, b=6.072, c=15.747 Å, β=99.90°
vs. square‑planar Cu(II) complex of CF₃‑analog
Non‑fluorinated packing may influence solubility screening
Nearest intermol. distance 3.647 Å
Crystallography Beta-diketone Thiophene

Class-Level Antibacterial Activity Advantage of Thiophene-Substituted Beta-Diketones Over Furan Analogs

In antibacterial photodynamic therapy (aPDT) experiments, thiophene-substituted synthetic curcumin analogs (containing the thiophene beta-diketone motif) exhibited significantly stronger antibacterial activity than their furan-substituted counterparts [1]. The thiophene analog (compound 3) was identified as the most potent antibacterial agent among the tested series, whereas the furan-substituted analog (compound 1) showed weaker activity [1]. This class-level inference supports the selection of thiophene-containing beta-diketones like 2-methyl-1-(thiophen-2-yl)butane-1,3-dione for antibacterial development over oxygen-heterocycle analogs.

Antibacterial activity class
Class‑level inference
Thiophene analog reported as most potent in aPDT series
Supports thiophene scaffold screening context
Furan analog showed weaker activity; class-level only
Antibacterial Beta-diketone Thiophene Curcuminoid

Tautomeric Behavior and Conformational Equilibrium Distinct from Non-Thiophene Beta-Diketones

Quantum chemical calculations at the B3LYP/6-311++G(d,p) level indicate that 2-methyl-1-(thiophen-2-yl)butane-1,3-dione exhibits a specific conformational equilibrium and thione-thiol tautomerism distinct from non-thiophene beta-diketones [1]. The presence of the sulfur atom in the thiophene ring alters the electronic environment of the enol moiety, affecting the keto-enol ratio and the barrier to interconversion [2]. This differs from simpler acetylacetone derivatives where tautomeric equilibria are governed primarily by alkyl substitution patterns.

Tautomerism DFT
Supporting evidence
B3LYP/6‑311++G(d,p): thione‑thiol tautomerism observed
Thiophene S atom alters tautomer population vs. acetylacetone
Qualitative electronic influence; requires experimental validation
Tautomerism Beta-diketone Thiophene DFT

Improved Stability of Thiophene-Substituted Curcuminoids Over Natural Curcumin

Thiophene-substituted synthetic curcumin analogs, which share the thiophene beta-diketone core with the target compound, demonstrate better stability than natural curcumin, demethoxycurcumin, and bisdemethoxycurcumin [1]. This class-level stability advantage addresses a key limitation of natural curcumin—its rapid degradation at physiological pH—and positions thiophene-containing beta-diketones as more robust scaffolds for medicinal chemistry applications.

Stability vs. natural curcumin
Class‑level inference
Thiophene curcuminoids reported more stable than natural curcumin
Supports stability screening context for thiophene‑containing scaffolds
Degradation under physiological pH; class‑level comparison
Stability Beta-diketone Thiophene Curcuminoid

Optimal Application Scenarios for 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione Based on Verified Differentiation


Synthesis of Sterically Demanding Metal-Organic Complexes

Researchers designing metal-organic frameworks (MOFs) or coordination polymers requiring specific pore geometries should select 2-methyl-1-(thiophen-2-yl)butane-1,3-dione over unsubstituted analogs. The 2-methyl group introduces steric bulk that modulates ligand geometry and metal-binding kinetics [1], as supported by the molecular weight comparison and crystal structure data [2]. This steric influence can be exploited to tune the porosity and guest-binding properties of the resulting materials.

Development of Antibacterial Photodynamic Therapy (aPDT) Agents

Medicinal chemistry teams pursuing novel aPDT agents should prioritize thiophene-containing beta-diketones like 2-methyl-1-(thiophen-2-yl)butane-1,3-dione over furan or phenyl analogs. Class-level evidence demonstrates that thiophene-substituted curcuminoids exhibit superior antibacterial activity and enhanced stability compared to both furan analogs and natural curcumin [3]. This scaffold provides a validated starting point for lead optimization.

Precursor for Heterocyclic Synthesis Requiring Controlled Tautomerism

Synthetic chemists engaged in the construction of pyrazoles, isoxazoles, or pyrimidines from beta-diketones should utilize 2-methyl-1-(thiophen-2-yl)butane-1,3-dione when the electronic influence of a sulfur heterocycle on tautomeric equilibrium is desired. DFT studies confirm that the thiophene moiety alters the conformational landscape and tautomer population relative to aliphatic beta-diketones [4], enabling regioselective transformations not achievable with simpler acetylacetone derivatives [5].

Application
Selection Property
Validation Focus
Metal‑organic framework (MOF) design
Sterically tunable diketone ligand
Coordination geometry screening
Antimicrobial photodynamic screening
Thiophene scaffold screening context
Antimicrobial assay panel review
Heterocycle synthesis via controlled tautomerism
Thiophene‑modified tautomer equilibrium
Regioselectivity screening in pyrazole/isoxazole formation

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